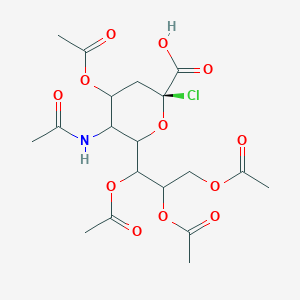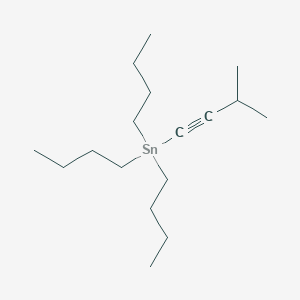
Tributyl(3-methylbut-1-YN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-methylbut-1-YN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. Organotin compounds are widely used in organic synthesis due to their ability to form stable bonds with carbon and other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-1-YN-1-YL)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with an alkyne under specific conditions. For example, the reaction of tributyltin hydride with 3-methylbut-1-yne in the presence of a catalyst such as tetrabutylammonium fluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-methylbut-1-YN-1-YL)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of electrons.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tributyl(3-methylbut-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: this compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which Tributyl(3-methylbut-1-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon and other elements, facilitating various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: A related compound with similar chemical properties.
Uniqueness
Tributyl(3-methylbut-1-YN-1-YL)stannane is unique due to its specific structure, which allows for distinct reactivity and applications. Its ability to form stable carbon-tin bonds makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
58064-11-2 |
|---|---|
Formule moléculaire |
C17H34Sn |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
tributyl(3-methylbut-1-ynyl)stannane |
InChI |
InChI=1S/C5H7.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h5H,2-3H3;3*1,3-4H2,2H3; |
Clé InChI |
HJGHLQJJPLYQNN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
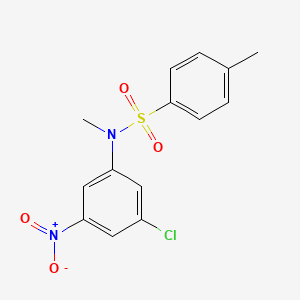
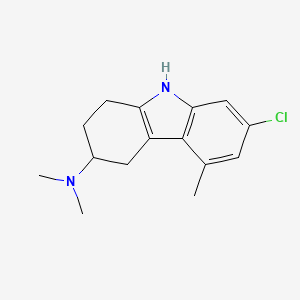

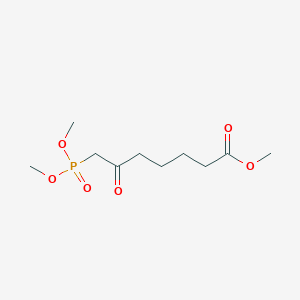
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)


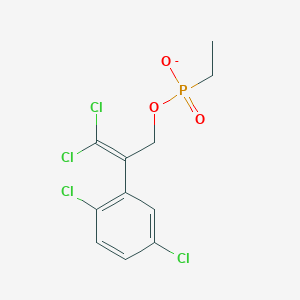

![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)

